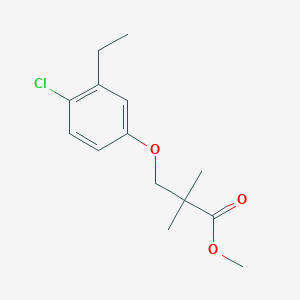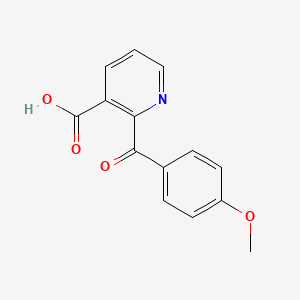
4-(naphthalen-2-yl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(naphthalen-2-yl)butan-2-ol is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The compound consists of a naphthalene ring system substituted with a 3-hydroxybutyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-2-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 3-chlorobutanol in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of Suzuki-Miyaura coupling, where a naphthalene boronic acid derivative is coupled with a 3-hydroxybutyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
4-(naphthalen-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of 2-(3-oxobutyl)naphthalene.
Reduction: Formation of 2-(3-butyl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
4-(naphthalen-2-yl)butan-2-ol has several scientific research applications:
作用机制
The mechanism of action of 4-(naphthalen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The naphthalene ring system can interact with aromatic amino acids in proteins, influencing their activity. The compound’s reactivity allows it to participate in various biochemical reactions, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxyl group at the second position, used in the synthesis of various organic compounds.
Uniqueness
4-(naphthalen-2-yl)butan-2-ol is unique due to the presence of the 3-hydroxybutyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C14H16O |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
4-naphthalen-2-ylbutan-2-ol |
InChI |
InChI=1S/C14H16O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-11,15H,6-7H2,1H3 |
InChI 键 |
HXENTOVJGYHGGG-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC2=CC=CC=C2C=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-yl]methanesulfonamide](/img/structure/B8471439.png)
![2-(6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8471443.png)

